2-(Phenylamino)butan-1-ol
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Overview
Description
2-(Phenylamino)butan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol derivative, characterized by the presence of a phenyl group attached to the amino group and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)butan-1-ol typically involves the reaction of phenylamine (aniline) with butanone in the presence of a reducing agent. One common method is the reductive amination of butanone with aniline using sodium borohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process. The product is then isolated and purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 2-(Phenylamino)butanone.
Reduction: Formation of 2-(Phenylamino)butane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(Phenylamino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of optically active compounds, particularly in the preparation of cyclopropanecarboxylic acids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a resolving agent in chiral separations.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Phenylamino)butan-2-ol: Similar structure but with the hydroxyl group at a different position.
2-(Phenylamino)propan-1-ol: Shorter carbon chain.
2-(Phenylamino)pentan-1-ol: Longer carbon chain.
Uniqueness: 2-(Phenylamino)butan-1-ol is unique due to its specific chiral center and the position of the hydroxyl group, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activities make it a valuable compound in various research fields.
Properties
IUPAC Name |
2-anilinobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZLSIURNPYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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